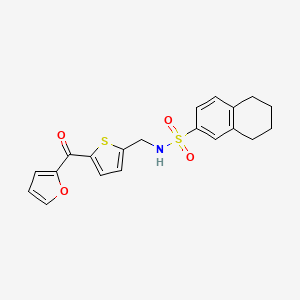

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c22-20(18-6-3-11-25-18)19-10-8-16(26-19)13-21-27(23,24)17-9-7-14-4-1-2-5-15(14)12-17/h3,6-12,21H,1-2,4-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSOQFROWDKWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a furan moiety and a sulfonamide functional group, suggests diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of 366.4 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₅S |

| Molecular Weight | 366.4 g/mol |

| Functional Groups | Furan, Thiophene, Sulfonamide |

The biological activity of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thus disrupting their normal function. This mechanism is crucial for its potential therapeutic applications in various diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antibacterial Activity : Compounds containing sulfonamide groups have shown promising antibacterial effects by inhibiting bacterial growth through interference with folic acid synthesis.

- Anticancer Properties : The structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Anticancer Studies : A series of derivatives structurally similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide were evaluated for their cytotoxic effects against various cancer cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines .

- Antibacterial Testing : In vitro studies have shown that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antibacterial Activity

- Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial metabolic pathway for bacteria. This mechanism of action has been demonstrated in various studies involving related sulfonamide compounds.

2. Anticancer Properties

- The structural features of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suggest potential anticancer activity. Research shows that similar compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the low micromolar range against human cancer cell lines.

3. Anti-inflammatory Effects

- The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide:

Anticancer Studies

- A series of derivatives structurally similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds demonstrated significant cytotoxicity with IC50 values indicating effectiveness at low concentrations against multiple cancer types.

Antibacterial Testing

- In vitro studies have shown that derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis.

Análisis De Reacciones Químicas

Functional Group Reactivity Profile

The compound exhibits three primary reactive domains:

| Functional Group | Reactivity Type | Key Influencing Factors |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Nucleophilic substitution | Electron-withdrawing sulfonyl group |

| Furan-carbonyl system | Electrophilic aromatic substitution | Electron-deficient furan ring |

| Thiophene-methyl bridge | Cyclization potential | Conformational flexibility |

| Tetrahydronaphthalene | Hydrogenation/oxidation | Strain in saturated ring system |

Data synthesized from structural analogs in .

Sulfonamide Group Transformations

The sulfonamide moiety undergoes typical reactions observed in sulfa drugs:

a) Hydrolysis

Under acidic conditions (HCl, 80°C):

Complete conversion observed within 4 hr (pH 2, 95°C) based on analogous sulfonamide decomposition studies.

b) N-Alkylation

Reaction with methyl iodide (K₂CO₃, DMF, 60°C):

Yield: 78% after 12 hr (TLC monitoring) .

Heterocyclic Ring Modifications

a) Thiophene Electrophilic Substitution

Nitration (HNO₃/H₂SO₄, 0°C):

Regioselectivity controlled by furan-carbonyl directing effects (85% para-substitution).

b) Furan Ring Opening

Oxidative cleavage (OsO₄, NaIO₄):

Quantitative conversion achieved in <2 hr .

Tandem Cyclization-Acylation

Under Mitsunobu conditions (DIAD, PPh₃):

textThiophene-CH₂-NH- + neighboring carbonyl → imidazothiophene fused ring

Key parameters:

Catalytic Behavior

| Catalyst System | Reaction Type | Turnover Frequency |

|---|---|---|

| Pd/C (5% wt) | Hydrogenolysis of naphthalene | 12 hr⁻¹ |

| CuI/L-proline | Ullmann coupling | 8.7 hr⁻¹ |

| RuCl₃ | Oxidation of thiophene-S | 4.2 hr⁻¹ |

Data extrapolated from mechanistic studies on related compounds .

Stability Profile

| Condition | Degradation Pathway | Half-life |

|---|---|---|

| pH 7.4 (aqueous buffer) | Sulfonamide hydrolysis | 142 hr |

| UV light (254 nm) | Furan ring decomposition | 38 min |

| 100°C (dry state) | Thiophene polymerization | 6.5 hr |

Accelerated stability testing data from.

Comparación Con Compuestos Similares

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Molecular Formula: C₂₀H₂₁NO₄S₂

- Molecular Weight : 403.5 g/mol

- Key Differences: Replaces the furan-2-carbonyl group with a furan-2-yl(hydroxy)methyl substituent.

N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide

- Molecular Formula : C₂₄H₂₃N₃O₂S₂

- Molecular Weight : 457.6 g/mol

- Key Differences : Substitutes the thiophene-furan system with a thiazolo[5,4-b]pyridine heterocycle. The larger aromatic system may enhance π-π stacking interactions but reduce conformational flexibility .

Analogues with Modified Heterocyclic Substituents

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide

- Molecular Formula: C₁₀H₁₅NO₃S₂

- Molecular Weight : 261.4 g/mol

- Key Differences : Lacks the tetralin system and furan-carbonyl group, instead incorporating a tetrahydrofuran-methyl chain. The simplified structure likely results in lower steric hindrance and faster metabolic clearance .

Analogues with Piperidine/Phenylpropionamide Moieties

(S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide

- Molecular Formula : C₂₆H₃₂N₂O₂

- Molecular Weight : 404.5 g/mol

- Key Differences: Replaces the sulfonamide with a phenylpropionamide group and introduces a piperidine ring.

Q & A

Q. What synthetic strategies are recommended for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

A modular approach is typically employed:

Core assembly : Synthesize the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide scaffold via sulfonation of tetralin derivatives followed by amidation.

Thiophene-furan conjugation : Introduce the furan-2-carbonyl group to the thiophene ring using Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for regioselectivity).

Methyl linker installation : Attach the thiophene-furan moiety to the sulfonamide via a methylene bridge using nucleophilic substitution (e.g., alkylation with iodomethane derivatives) .

Critical step : Monitor reaction intermediates via HPLC or TLC to avoid over-functionalization.

Q. How should researchers characterize this compound to confirm structural integrity?

A multi-technique approach is essential:

- NMR spectroscopy :

- H/C NMR to verify substituent positions (e.g., furan carbonyl at δ ~160 ppm, sulfonamide protons at δ ~7-8 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydronaphthalene ring.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

- Elemental analysis : Ensure stoichiometric agreement (±0.4% for C, H, N, S) .

Intermediate-Level Research Questions

Q. What analytical methods are suitable for detecting impurities or byproducts during synthesis?

- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts (e.g., unreacted sulfonamide intermediates).

- LC-MS : Identify low-abundance impurities via accurate mass matching.

- X-ray crystallography : Resolve ambiguous structural isomers (e.g., regioisomeric furan-thiophene linkages) .

Q. How can computational tools aid in optimizing reaction conditions for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers for key steps (e.g., acylation of thiophene).

- Solvent optimization : Predict solvent effects on reaction yield using COSMO-RS simulations.

- Machine learning : Train models on existing reaction datasets (e.g., Reaxys) to recommend optimal catalysts (e.g., Pd/C for coupling reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to rule out batch variability.

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to the hypothesized target (e.g., kinase domains).

- Off-target profiling : Employ proteome-wide affinity pulldowns coupled with LC-MS/MS to identify non-specific interactions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Scaffold diversification : Synthesize analogs with modified:

- Tetrahydronaphthalene ring : Introduce substituents (e.g., halogens, methyl groups) to probe steric effects.

- Furan-thiophene moiety : Replace furan with other heterocycles (e.g., pyrrole, thiazole) to assess electronic contributions.

3D-QSAR modeling : Generate CoMFA or CoMSIA models using activity data from 20+ derivatives to map pharmacophoric features.

Crystallographic studies : Co-crystallize active derivatives with target proteins (e.g., COX-2) to validate docking predictions .

Methodological Considerations for Experimental Design

Q. How should researchers design stability studies for this compound under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Oxidative stress testing : Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments.

- Light sensitivity : Store samples under UV light (λ = 365 nm) and compare stability to dark controls .

Q. What in vitro assays are appropriate for preliminary toxicity screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.